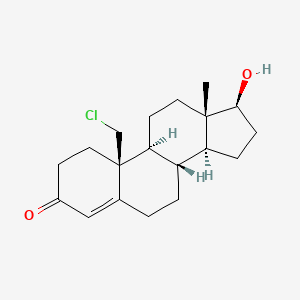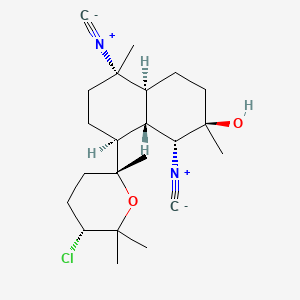![molecular formula C26H24N4O2 B1212692 3-[8-(Aminomethyl)-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]-4-(1-methylindol-3-yl)pyrrole-2,5-dione CAS No. 131848-97-0](/img/structure/B1212692.png)
3-[8-(Aminomethyl)-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]-4-(1-methylindol-3-yl)pyrrole-2,5-dione
Übersicht
Beschreibung
3-[8-(Aminomethyl)-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]-4-(1-methylindol-3-yl)pyrrole-2,5-dione, also known as this compound, is a useful research compound. Its molecular formula is C26H24N4O2 and its molecular weight is 424.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Transformation of Heterocyclic Compounds
Research has focused on synthesizing various heterocyclic compounds, such as pyrrolo[3,4-a]carbazole-1,3-diones and pyrrolo[1,2-a]indoles, utilizing complex reactions that may involve components structurally related to the compound of interest. These studies aim to explore new synthetic routes and transformations that could be applied in the synthesis of pharmacologically active molecules or novel materials (Garaeva et al., 2003), (Helissey et al., 1987).
Chemoselective Asymmetric Synthesis
The chemoselective asymmetric synthesis of heterocyclic derivatives shows the potential for creating biologically active compounds with specific enantiomeric configurations. Studies in this area have led to the development of new methodologies for synthesizing enantiopure compounds, highlighting the importance of stereochemistry in the biological activity of heterocyclic compounds (Pellegrino et al., 2009).
Photophysical and Electrochemical Properties
Investigations into the photophysical and electrochemical properties of heterocyclic compounds, including indolequinone derivatives, serve as model studies for understanding the behavior of similar molecules. These studies are crucial for the development of new materials with specific optical or electronic properties, potentially useful in various technological applications, such as organic electronics and photovoltaics (Itoh et al., 1997).
Cytotoxicity and Antiviral Activity
Research into the cytotoxicity and antiviral activity of derivatives structurally related to the compound of interest aims to discover new therapeutic agents. These studies often involve the synthesis of novel compounds and the evaluation of their biological activities against various cancer cell lines and viruses, contributing to the development of new drugs (Ivashchenko et al., 2014).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It is classified as a tgf-beta/smad class compound , suggesting that it may interact with the TGF-beta/Smad signaling pathway.
Biochemical Pathways
The compound likely affects the TGF-beta/Smad signaling pathway, given its classification . This pathway plays a crucial role in many cellular processes, including cell growth, cell differentiation, apoptosis, and cellular homeostasis. Any alteration in this pathway could lead to significant downstream effects on these processes.
Pharmacokinetics
Some physicochemical properties are provided, such as molecular weight (46096), number of heavy atoms (33), number of aromatic heavy atoms (18), and fraction Csp3 (023) . These properties can influence the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Biochemische Analyse
Biochemical Properties
3-[8-(Aminomethyl)-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]-4-(1-methylindol-3-yl)pyrrole-2,5-dione plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with protein kinase C (PKC) and transforming growth factor-beta (TGF-beta)/Smad signaling pathways . These interactions are crucial as they can modulate various cellular processes, including cell growth, differentiation, and apoptosis. The nature of these interactions involves binding to specific sites on the enzymes or proteins, leading to either activation or inhibition of their functions.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with the TGF-beta/Smad pathway can lead to changes in gene expression that regulate cell proliferation and differentiation . Additionally, its effect on PKC can influence cellular metabolism and apoptosis, highlighting its potential as a therapeutic agent.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its binding to PKC results in the modulation of the enzyme’s activity, which can either promote or inhibit downstream signaling pathways . Additionally, its interaction with the TGF-beta/Smad pathway can lead to changes in gene expression, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under inert atmospheric conditions and at temperatures between 2-8°C . Over time, it may degrade, leading to changes in its efficacy and potency. Long-term studies in vitro and in vivo have indicated that prolonged exposure to this compound can result in sustained modulation of cellular functions, including changes in gene expression and cellular metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects by modulating specific signaling pathways without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including cellular apoptosis and disruption of normal cellular functions. Threshold effects have been noted, where a specific dosage range is required to achieve the desired therapeutic outcome without inducing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. For instance, its interaction with PKC and TGF-beta/Smad pathways can influence metabolic flux and metabolite levels . These interactions are essential for understanding the compound’s overall metabolic profile and its potential impact on cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its function. This compound is transported via specific transporters and binding proteins that facilitate its localization and accumulation within target cells . Understanding these transport mechanisms is essential for optimizing its therapeutic potential and minimizing off-target effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound is directed to specific compartments or organelles within the cell, where it exerts its effects . Targeting signals and post-translational modifications play a role in its localization, ensuring that it reaches the appropriate subcellular sites to modulate cellular processes effectively.
Eigenschaften
IUPAC Name |
3-[8-(aminomethyl)-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]-4-(1-methylindol-3-yl)pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O2/c1-29-14-18(16-6-2-4-8-19(16)29)23-24(26(32)28-25(23)31)22-17-7-3-5-9-20(17)30-11-10-15(13-27)12-21(22)30/h2-9,14-15H,10-13,27H2,1H3,(H,28,31,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQKKPWJFHBFCTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=C5CC(CCN5C6=CC=CC=C64)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60927365 | |
| Record name | 3-[8-(Aminomethyl)-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]-5-hydroxy-4-(1-methyl-1H-indol-3-yl)-2H-pyrrol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60927365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131848-97-0 | |
| Record name | Ro 31-8425 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131848970 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-[8-(Aminomethyl)-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]-5-hydroxy-4-(1-methyl-1H-indol-3-yl)-2H-pyrrol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60927365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



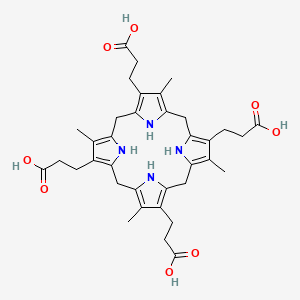
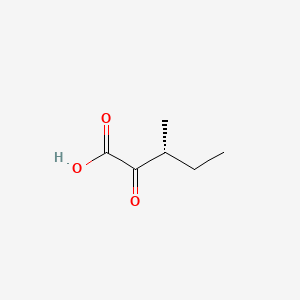


![2-[[(5S,6S)-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid](/img/structure/B1212614.png)
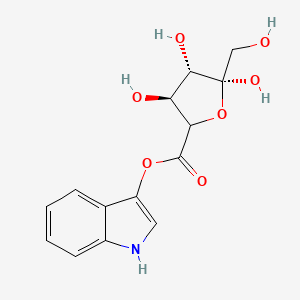

![[(3aR,4S,6aR,8R,9S,9aS,9bS)-9-(chloromethyl)-8,9-dihydroxy-3,6-dimethylidene-2-oxo-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-4-yl] (2S)-3-chloro-2-hydroxy-2-methylpropanoate](/img/structure/B1212620.png)
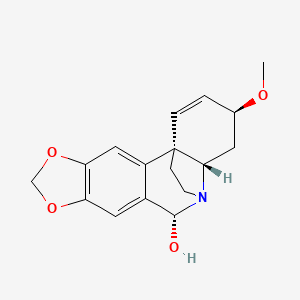

![2,6-Dimethyl-1-(3-[3-methyl-5-isoxazolyl]-propanyl)-4-[4-methyl-2H-tetrazol-2-YL]-phenol](/img/structure/B1212627.png)
